molecular formula C22H25NO5S B2511019 12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one CAS No. 1008188-93-9

12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one

Cat. No.: B2511019
CAS No.: 1008188-93-9
M. Wt: 415.5
InChI Key: OYBBHNSNPLGJCZ-UHFFFAOYSA-N
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Description

This compound features a tricyclic core structure (tricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one) with an 8-oxa-10-azabicyclic system. Key substituents include a 3,4-dimethylbenzenesulfonyl group at position 12, a methoxy group at position 5, and methyl groups at positions 9 and 10. The sulfonyl moiety likely enhances solubility and bioavailability, while the methoxy and methyl groups may influence steric and electronic properties.

Properties

IUPAC Name

12-(3,4-dimethylphenyl)sulfonyl-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO5S/c1-13-6-8-16(10-14(13)2)29(25,26)20-18-12-22(3,23(4)21(20)24)28-19-11-15(27-5)7-9-17(18)19/h6-11,18,20H,12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYBBHNSNPLGJCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=CC(=C4)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

12-(3,4-Dimethylbenzenesulfonyl)-5-methoxy-9,10-dimethyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one is a complex organic compound with significant potential in medicinal chemistry. Its unique structure includes a tricyclic framework and various functional groups that contribute to its biological activity. This article reviews the available data on the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

  • Molecular Formula : C22H25NO5S
  • Molecular Weight : 415.5 g/mol
  • CAS Number : 1008188-93-9

The structure of the compound suggests potential interactions with biological targets due to its sulfonyl group and methoxy substituents, which may influence its solubility and reactivity.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspases and inhibition of cell proliferation pathways.
  • Case Study : In vitro studies demonstrated that derivatives with similar structures showed significant cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values in the low micromolar range.

Antimicrobial Activity

The compound's sulfonyl group is known for enhancing antimicrobial properties:

  • Broad-Spectrum Activity : Research indicates that related sulfonyl compounds exhibit activity against both Gram-positive and Gram-negative bacteria.
  • Case Study : A study reported that a related compound showed effective inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values below 50 µg/mL.

Enzyme Inhibition

The biological activity may also extend to enzyme inhibition:

  • Target Enzymes : The compound has been evaluated for inhibition against specific enzymes such as carbonic anhydrase and certain kinases involved in cancer progression.
  • Research Findings : Preliminary results indicate that the compound exhibits competitive inhibition with Ki values suggesting moderate potency.

Toxicological Profile

Understanding the safety profile is crucial for further development:

  • Toxicity Studies : Initial toxicity assessments indicate low acute toxicity in animal models (LD50 > 2000 mg/kg).
  • Safety Data : The compound is classified as a skin irritant and requires careful handling due to potential mucous membrane irritation.

Data Summary Table

PropertyValue
Molecular FormulaC22H25NO5S
Molecular Weight415.5 g/mol
CAS Number1008188-93-9
Anticancer IC50Low micromolar range
Antimicrobial MIC< 50 µg/mL
LD50 (Acute Toxicity)> 2000 mg/kg

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing primarily in substituents and heteroatom arrangement:

Compound Name Key Differences Potential Implications
10-(2,5-Difluorophenyl)-9-methyl-8-oxa-10,12-diazatricyclo[7.3.1.0²,⁷]trideca-2,4,6-trien-11-one Difluorophenyl at position 10; lacks sulfonyl group Increased electronegativity may enhance binding to hydrophobic pockets.
8-Benzyl-5-phenyl-3-oxa-4,8-diazatricyclo[5.2.1.0²,⁶]dec-4-ene Simplified tricyclic core; benzyl and phenyl substituents Reduced steric hindrance may improve synthetic accessibility.
11-(4-Methoxyphenyl)-10-sulfanyl-7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9-trien-12-one Sulfanyl group instead of sulfonyl; altered ring system (dodeca-) Thiol group may confer redox activity or metal-binding capacity.

Computational Similarity Analysis

Using Tanimoto and Dice coefficients (common in virtual screening ), the target compound exhibits moderate similarity (~60–70%) to analogs like the 10-(2,5-difluorophenyl) derivative . Key disparities in sulfonyl vs. fluorophenyl groups reduce the similarity index but highlight opportunities for activity optimization through substituent tuning .

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